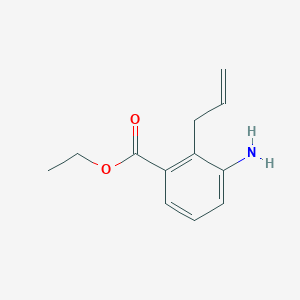
4-Bromo-2-(cyclopropylmethoxy)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(cyclopropylmethoxy)thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a cyclopropylmethoxy group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopropylmethoxy)thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-bromo-1-(cyclopropylmethoxy)ethanone with thiourea in the presence of a base such as sodium hydroxide can yield the desired thiazole derivative . Another method involves the use of Lawesson’s reagent for the cyclization of α-amido-β-ketoesters to form thiazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(cyclopropylmethoxy)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation Reactions: Oxidized thiazole derivatives.
Coupling Reactions: Biaryl thiazole derivatives.
Applications De Recherche Scientifique
4-Bromo-2-(cyclopropylmethoxy)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science: Thiazole derivatives are used in the synthesis of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(4-methoxyphenoxy)thiazole: Similar in structure but with a methoxyphenoxy group instead of a cyclopropylmethoxy group.
4-Bromo-2-(cyclohexyloxy)thiazole: Similar in structure but with a cyclohexyloxy group instead of a cyclopropylmethoxy group.
Uniqueness
4-Bromo-2-(cyclopropylmethoxy)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethoxy group can influence the compound’s lipophilicity, steric properties, and overall reactivity, making it a valuable scaffold for the development of new chemical entities .
Propriétés
Formule moléculaire |
C7H8BrNOS |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
4-bromo-2-(cyclopropylmethoxy)-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNOS/c8-6-4-11-7(9-6)10-3-5-1-2-5/h4-5H,1-3H2 |
Clé InChI |
ISBOBUIPHRAJSW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=NC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B12071820.png)



![5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)





![3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12071896.png)



